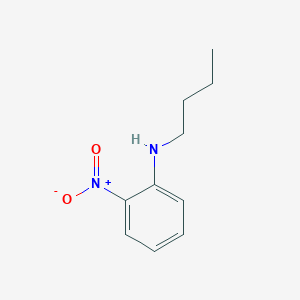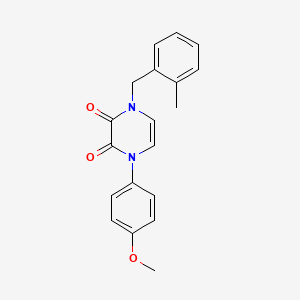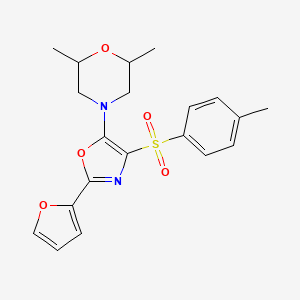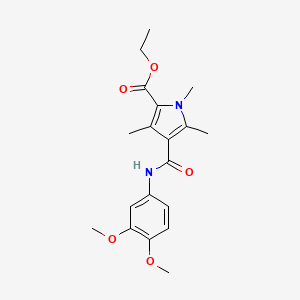
3-氯-2,4-二甲基苯胺
描述
3-Chloro-2,4-dimethylaniline: is an organic compound with the molecular formula C8H10ClN . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the third position and two methyl groups at the second and fourth positions. This compound is a solid at room temperature and is used in various chemical syntheses and industrial applications.
科学研究应用
3-Chloro-2,4-dimethylaniline is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in the study of enzyme interactions and as a building block for biologically active molecules.
Medicine: It is a precursor in the synthesis of pharmaceuticals and agrochemicals.
Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.
作用机制
Target of Action
3-Chloro-2,4-dimethylaniline is a derivative of aniline, which is a key precursor to many commercially important compounds Similar compounds like 3,4-dimethylaniline have been shown to interact with enzymes such as nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase .
Mode of Action
For instance, they can be nitrated to produce derivatives with nitro groups, which can then be reduced to form amines . They can also undergo methylation to form quaternary ammonium salts .
Biochemical Pathways
For example, they can undergo nucleophilic substitution reactions .
Pharmacokinetics
It has been suggested that similar compounds like 2,4-dimethylaniline have high gastrointestinal absorption and are bbb permeant . These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds like 2,4-dimethylaniline have been shown to undergo n-demethylation and n-oxidation as metabolic pathways, and ring hydroxylation has also been established as a metabolic route .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-2,4-dimethylaniline. For instance, the fluorescence quenching of similar compounds has been shown to be affected by temperature, viscosity, and solvent polarity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,4-dimethylaniline typically involves the chlorination of 2,4-dimethylaniline. One common method is the electrophilic aromatic substitution reaction, where chlorine gas is used as the chlorinating agent in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In industrial settings, the production of 3-Chloro-2,4-dimethylaniline can be achieved through similar chlorination processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反应分析
Types of Reactions: 3-Chloro-2,4-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the chlorine atom under basic conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted anilines depending on the nucleophile used.
相似化合物的比较
- 2-Chloro-4,6-dimethylaniline
- 3,4-Dimethylaniline
- 2,4-Dimethylaniline
Comparison: 3-Chloro-2,4-dimethylaniline is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical properties. Compared to its analogs, it exhibits different reactivity patterns and biological activities, making it suitable for specific applications in research and industry.
属性
IUPAC Name |
3-chloro-2,4-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-5-3-4-7(10)6(2)8(5)9/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJAATQNTATPMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


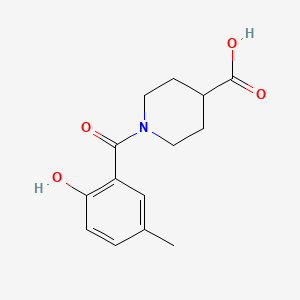
![4,7,8-Trimethyl-6-(3-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2402691.png)
![5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2402692.png)
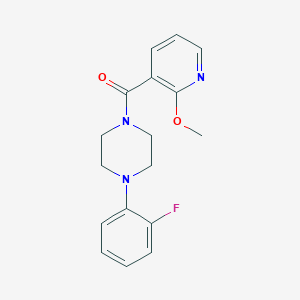
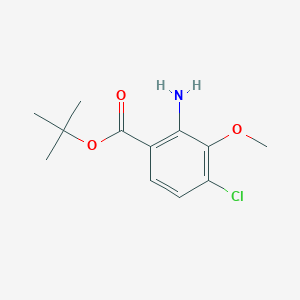
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B2402697.png)
![2-[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2402699.png)

![N-[(6-Fluoro-3,4-dihydro-2H-chromen-2-yl)methyl]prop-2-enamide](/img/structure/B2402704.png)
